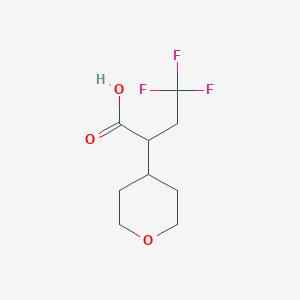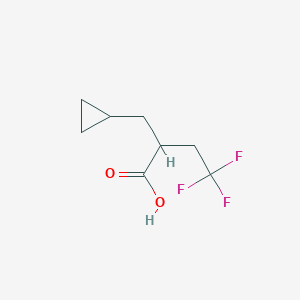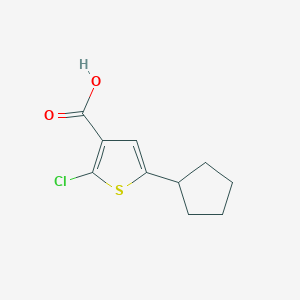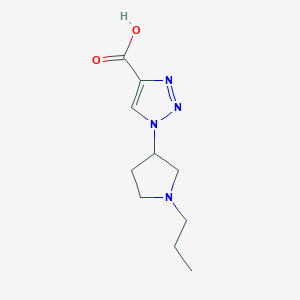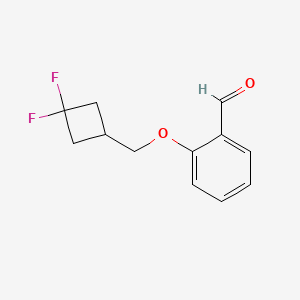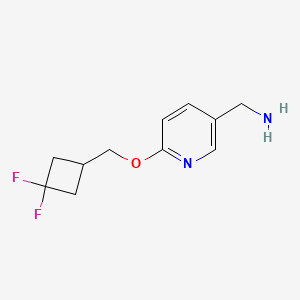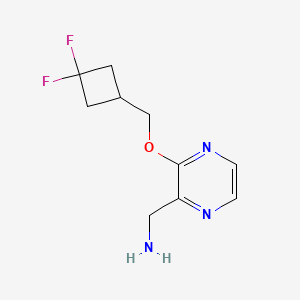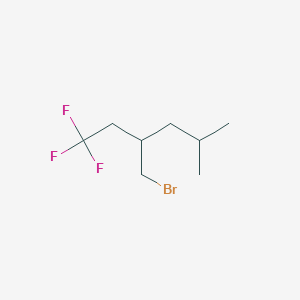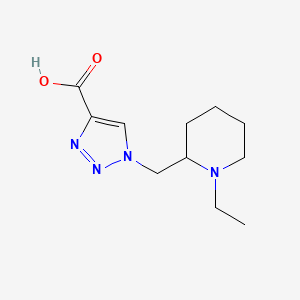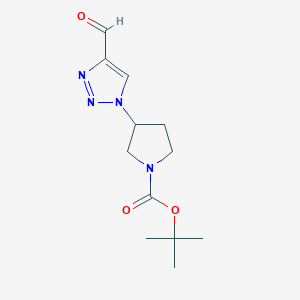
tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (TBFPC) is an organic compound that is widely used in the field of medicinal chemistry and drug discovery. TBFPC is a versatile scaffold for the synthesis of various drug candidates, as well as for the study of their mechanisms of action.
Aplicaciones Científicas De Investigación
Synthesis of Anticancer Drug Intermediates
One application involves the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The compound was synthesized from commercially available materials through a series of steps, including nucleophilic substitution and oxidation reactions, with a high total yield of 71.4%. This process underscores the importance of such intermediates in developing inhibitors targeting the PI3K/AKT/mTOR pathway in cancer therapeutics (Zhang et al., 2018).
Click Chemistry for Heterocyclic Moieties
Another study focused on the efficient one-pot synthesis of new alkyl 3-[4-(aryl or heteroaryl)-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridine-2-carboxylates via 'Click' chemistry. This method involves in situ azidation followed by Cu(I)-catalyzed azide-alkyne cycloaddition, demonstrating wide scope and good to high yields without needing chromatographic purification. Such methodologies are crucial for generating compounds that may exhibit biological activity, highlighting the utility of similar tert-butyl triazolyl compounds in medicinal chemistry (Rodrigues & Queiroz, 2016).
Development of Biological Activity
The synthesis of complex heterocycles, such as tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, demonstrates the application of tert-butyl triazolyl compounds in constructing molecules with potential biological activities. These synthetic routes often involve intermediate steps like the mixed anhydride method, leading to products characterized by X-ray diffraction studies. Such compounds form the basis for further pharmacological studies to explore their biological effects (Naveen et al., 2007).
Mecanismo De Acción
Target of Action
Many chemical compounds exert their effects by interacting with protein targets in the body. These targets can be enzymes, receptors, or other proteins that play crucial roles in biological processes .
Mode of Action
The compound might bind to its target protein and modulate its activity. This could result in an increase or decrease in the protein’s function, depending on the nature of the interaction .
Biochemical Pathways
The interaction of the compound with its target can affect various biochemical pathways. For instance, it might inhibit an enzyme, disrupting a metabolic pathway, or it might activate a receptor, triggering a signaling cascade .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as solubility, stability, and molecular size can influence how well the compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. The triazole ring in this compound can form hydrogen bonds and engage in π-stacking interactions with various biomolecules. It has been observed to interact with enzymes such as β-tubulin, where it forms hydrogen bonds with amino acids, potentially influencing the enzyme’s activity . Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the triazole moiety in this compound can modulate the activity of signaling proteins, thereby affecting downstream signaling pathways . This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with cellular enzymes can alter metabolic pathways, influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring’s ability to form hydrogen bonds and engage in π-stacking interactions allows it to bind to enzymes and proteins, potentially inhibiting or activating their function . For example, its interaction with β-tubulin can inhibit the polymerization of microtubules, affecting cell division and other microtubule-dependent processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher dosages, it may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interaction with enzymes such as β-tubulin can influence the polymerization of microtubules, affecting cellular metabolism . Additionally, the compound may interact with other metabolic enzymes, altering the levels of metabolites and influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form hydrogen bonds and engage in π-stacking interactions facilitates its transport across cellular membranes and its distribution within various cellular compartments . This distribution can affect the compound’s localization and accumulation, influencing its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with cellular proteins and enzymes can influence its localization, affecting its activity and function within the cell . For example, its binding to β-tubulin may localize it to the microtubules, impacting microtubule dynamics and cellular processes dependent on microtubule function.
Propiedades
IUPAC Name |
tert-butyl 3-(4-formyltriazol-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-5-4-10(7-15)16-6-9(8-17)13-14-16/h6,8,10H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMFSSXZKFRCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


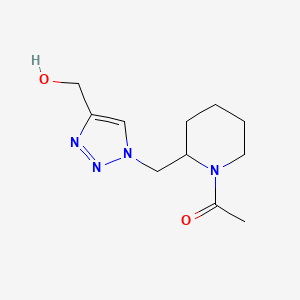

![1-(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)-N-methylmethanamine](/img/structure/B1481196.png)
